Cas no 2171240-75-6 ((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid
- EN300-1520622
- 2171240-75-6
- (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
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- Inchi: 1S/C22H24N2O6/c1-2-18(20(26)23-19(11-25)21(27)28)24-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19,25H,2,11-12H2,1H3,(H,23,26)(H,24,29)(H,27,28)/t18-,19+/m1/s1
- InChI Key: PRGMHXPERGQURL-MOPGFXCFSA-N
- SMILES: O(C(N[C@@H](C(N[C@H](C(=O)O)CO)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 412.16343649g/mol
- Monoisotopic Mass: 412.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 125Ų
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520622-50mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-100mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-250mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-500mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-1000mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-2500mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-5000mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-10000mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1520622-0.05g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1520622-0.1g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171240-75-6 | 0.1g |
$2963.0 | 2023-06-05 |
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid
Research Briefing on (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid and Compound 2171240-75-6
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid and the compound with CAS number 2171240-75-6. These molecules are pivotal in the development of novel therapeutic agents and biochemical tools. This briefing synthesizes the latest findings, methodologies, and applications associated with these compounds, providing a comprehensive overview for researchers in the field.
The compound (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid is a derivative of amino acids, commonly utilized in peptide synthesis and drug design. Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it particularly valuable in solid-phase peptide synthesis (SPPS). Recent studies have explored its role in enhancing the stability and bioavailability of peptide-based drugs, with promising results in targeting specific disease pathways.
Compound 2171240-75-6, on the other hand, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique chemical properties facilitate the formation of stable bonds in multi-step synthetic routes, making it indispensable in the production of high-value therapeutics. Recent publications have detailed its application in the synthesis of kinase inhibitors, which are critical in oncology research.
Methodologically, the latest research employs advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize these compounds. These methods ensure high purity and accurate structural elucidation, which are essential for their subsequent use in biological assays and clinical trials. Additionally, computational modeling has been leveraged to predict the interactions of these compounds with biological targets, further optimizing their therapeutic potential.
In terms of results, studies have demonstrated that (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid exhibits remarkable efficacy in stabilizing peptide conformations, thereby improving their pharmacological profiles. Meanwhile, 2171240-75-6 has shown versatility in forming scaffolds for drug candidates, with notable activity in preclinical models of cancer and inflammatory diseases.
In conclusion, the ongoing research on these compounds underscores their importance in advancing chemical biology and pharmaceutical sciences. Their applications span from fundamental research to clinical development, offering new avenues for therapeutic innovation. Future studies are expected to further elucidate their mechanisms and expand their utility in drug discovery pipelines.
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